molecular formula C16H17ClN6O2 B2974005 (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203446-10-9

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2974005
CAS RN: 1203446-10-9
M. Wt: 360.8
InChI Key: GLYRAJSDXLNCAD-GIJQJNRQSA-N
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Description

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O2 and its molecular weight is 360.8. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Tricyclic xanthine derivatives, such as 8-benzyltetrahydropyrazino[2,1‐f]purinediones, have been designed to improve water solubility. They have shown potential as multitarget drugs for neurodegenerative diseases, being potent dual-target-directed A1/A2A adenosine receptor antagonists. Some compounds also exhibit triple-target inhibition, making them useful for symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

5-HT Receptor Affinity and Psychotropic Activity

New series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione have been studied for their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity. Selected compounds demonstrated antidepressant-like and anxiolytic-like activity, indicating the therapeutic potential in the modification of the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).

Synthesis of Functional Derivatives

The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines has been studied, showing potential in medical practice for treating conditions like depression, infectious diseases, hypertension, and diabetes. This research highlights the synthetic potential of xanthine derivatives in creating biologically active substances (Korobko, 2016).

Applications in Photonics

Hydrazone derivatives have been studied for their third-order nonlinear optical properties, showing promise for photonic applications. The research focuses on achieving a balance between processability and high nonlinear optical behavior, which is crucial for the development of photonic devices (Nair et al., 2022).

Anticancer, Anti‐HIV‐1, and Antimicrobial Agents

A series of 8-substituted methylxanthine derivatives have been synthesized and evaluated for their in vitro anticancer, anti‐HIV‐1, and antimicrobial activities. This research provides insight into the development of new purine antimetabolites with significant therapeutic potential (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-7-5-6-8-11(10)17/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRAJSDXLNCAD-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=CC=C3Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=CC=C3Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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